大麻二酚

描述

Synthesis Analysis

The synthesis of cannabinoids involves complex biochemical processes within the Cannabis sativa plant as well as synthetic methods developed in laboratories. The plant synthesizes various cannabinoids through a series of enzymatic reactions, starting with the conversion of cannabigerolic acid (CBGA) into other major cannabinoids such as cannabidiolic acid (CBDA) and tetrahydrocannabinolic acid (THCA) via specific synthase enzymes (Taura et al., 1996). Synthetic approaches have also been developed, such as the concise synthesis of cannabisin G, demonstrating the potential for creating cannabinoid analogs in the lab (Dawei Li et al., 2010).

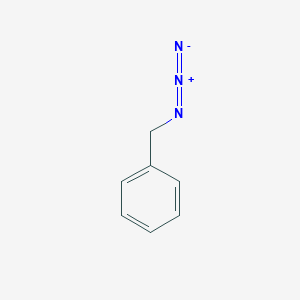

Molecular Structure Analysis

The molecular structure of cannabinoids is characterized by their terpenophenolic nature, which is crucial for their interaction with cannabinoid receptors in the human body. Advanced techniques such as X-ray crystallography have been employed to determine the structure of cannabinoid synthases, providing insights into the enzymatic mechanisms underlying cannabinoid biosynthesis (Shoyama et al., 2012).

Chemical Reactions and Properties

Cannabinoids undergo various chemical reactions, including decarboxylation, which transforms acidic cannabinoids (e.g., THCA, CBDA) into their neutral forms (THC, CBD), enhancing their psychoactivity and therapeutic potential. The enzymatic reactions involved in cannabinoid biosynthesis do not require coenzymes, molecular oxygen, or metal ion cofactors, indicating a unique catalytic mechanism (Taura et al., 1996).

Physical Properties Analysis

The physical properties of cannabinoids, such as solubility and melting points, are influenced by their molecular structure. These properties affect their pharmacokinetics, including absorption, distribution, metabolism, and excretion in the human body. However, detailed analyses of the physical properties specific to Cannabispirol or related compounds were not directly available from the searched literature.

Chemical Properties Analysis

Cannabinoids exhibit a wide range of chemical properties, including their affinity and selectivity for cannabinoid receptors (CB1 and CB2). These interactions are critical for their psychoactive effects and therapeutic applications. For instance, THC’s psychoactive properties are attributed to its high affinity for the CB1 receptor (Piomelli, 2003).

科学研究应用

一般医学研究

大麻及其大麻素,包括大麻二酚,在医学研究中具有重要意义。从大麻中提取的合成分子和内源性激动剂引入新的治疗可能性 (Di Marzo & Petrocellis, 2006)。

治疗效果

大麻二酚以其止吐、镇痛、开胃和抗焦虑或镇静作用而闻名,这主要归因于四氢大麻酚 (THC) 等大麻素 (Kane, 2001)。

医学创新

公司和研究人员正在使用大麻二酚的杂环化合物开发医学治疗和制剂,突出了其用于治疗的科学依据 (Angulo-Cuentas, Ramirez-Vergara, & Charris-Polo, 2019)。

减轻疼痛和痉挛

大麻二酚已显示出在减轻疼痛、肌肉痉挛、化疗引起的恶心和呕吐以及顽固性儿童癫痫方面的潜在疗效 (Sarris 等人,2020)。

治疗慢性疼痛和多发性硬化症

大麻二酚对治疗成人疼痛、化疗引起的恶心和呕吐以及与多发性硬化症相关的痉挛有效 (Abrams, 2018)。

通过协同作用增强治疗效果

大麻二酚中植物大麻素和萜类化合物之间的协同作用可能有助于增强各种疾病的治疗效果,包括疼痛、炎症、抑郁、焦虑、成瘾、癫痫、癌症和感染 (Russo, 2011)。

开胃

大麻二酚化合物可以刺激食欲,特别是对甜食和可口食物的食欲 (Cota 等人,2003)。

癫痫治疗

大麻二酚,特别是 CBD,为癫痫发作的治疗提供了有希望的治疗选择 (Rosenberg, Tsien, Whalley, & Devinsky, 2015)。

疼痛管理

大麻二酚表现出镇痛活性,特别是在神经性疼痛中,并支持对成人慢性疼痛的治疗 (Vučković 等人,2018)。

胃肠功能

受大麻二酚影响的内源性大麻素系统在胃肠功能中发挥着重要作用,包括运动、饥饿信号、炎症以及与肠道微生物群的相互作用 (DiPatrizio, 2016)。

未来方向

属性

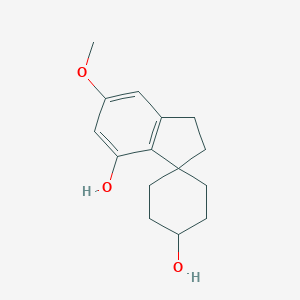

IUPAC Name |

6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h8-9,11,16-17H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFYHYZOCYEEPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)O)C3(CCC(CC3)O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90982447 | |

| Record name | 5'-Methoxy-2',3'-dihydrospiro[cyclohexane-1,1'-indene]-4,7'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cannabispirol | |

CAS RN |

64052-90-0 | |

| Record name | beta-Cannabispiranol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064052900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Methoxy-2',3'-dihydrospiro[cyclohexane-1,1'-indene]-4,7'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

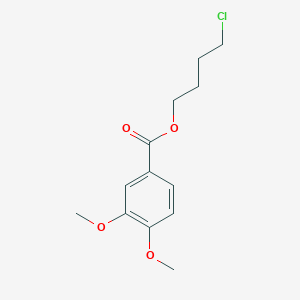

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

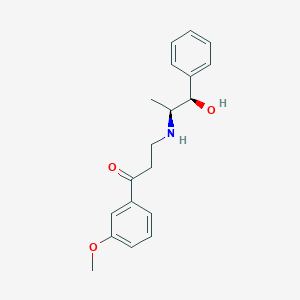

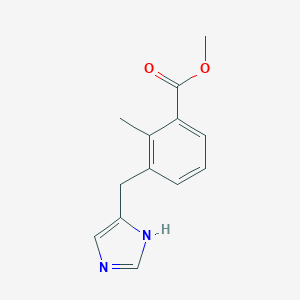

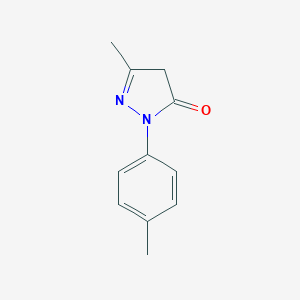

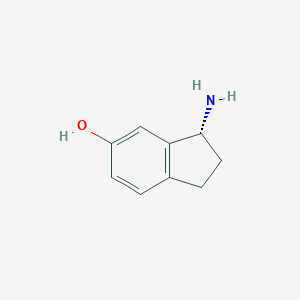

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide](/img/structure/B31929.png)

![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)